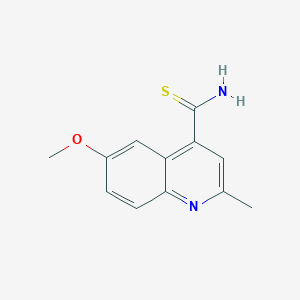![molecular formula C8H9NO2S B12882609 Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester CAS No. 653586-09-5](/img/structure/B12882609.png)
Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Oxo-2-(1H-pyrrol-2-yl)ethyl) ethanethioate: is a heterocyclic compound with the molecular formula C₈H₉NO₂S and a molecular weight of 183.23 g/mol . This compound features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Oxo-2-(1H-pyrrol-2-yl)ethyl) ethanethioate typically involves the condensation of a pyrrole derivative with an appropriate thioester. One common method includes the reaction of 2-acetylpyrrole with ethanethiol in the presence of a base such as sodium hydride . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: S-(2-Oxo-2-(1H-pyrrol-2-yl)ethyl) ethanethioate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: S-(2-Oxo-2-(1H-pyrrol-2-yl)ethyl) ethanethioate is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Pyrrole derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .
Medicine: The compound’s structure is similar to that of many pharmacologically active molecules. It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, S-(2-Oxo-2-(1H-pyrrol-2-yl)ethyl) ethanethioate is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Mécanisme D'action
The mechanism of action of S-(2-Oxo-2-(1H-pyrrol-2-yl)ethyl) ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site . The exact pathways and molecular targets depend on the specific biological context and the structure of the compound .
Comparaison Avec Des Composés Similaires
Pyrrole: A basic five-membered aromatic ring with one nitrogen atom.
Pyrrolidine: A saturated five-membered ring with one nitrogen atom.
Indole: A fused ring system containing a benzene ring and a pyrrole ring.
Comparison: S-(2-Oxo-2-(1H-pyrrol-2-yl)ethyl) ethanethioate is unique due to the presence of both a pyrrole ring and a thioester group. This combination imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives. The thioester group enhances its ability to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
653586-09-5 |
|---|---|
Formule moléculaire |
C8H9NO2S |
Poids moléculaire |
183.23 g/mol |
Nom IUPAC |
S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ethanethioate |
InChI |
InChI=1S/C8H9NO2S/c1-6(10)12-5-8(11)7-3-2-4-9-7/h2-4,9H,5H2,1H3 |
Clé InChI |
MNKZHRBVGXNDCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCC(=O)C1=CC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12882544.png)
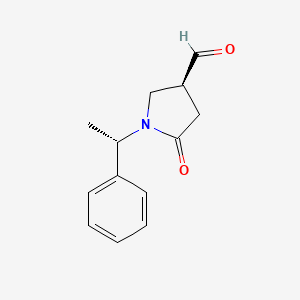
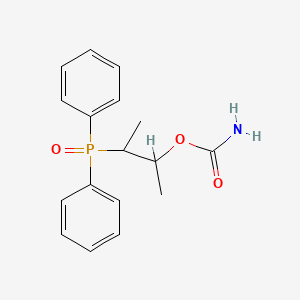
![N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide](/img/structure/B12882561.png)
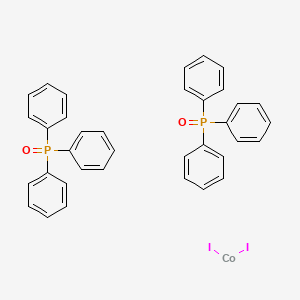

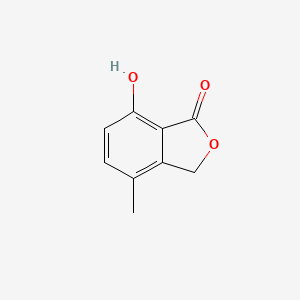
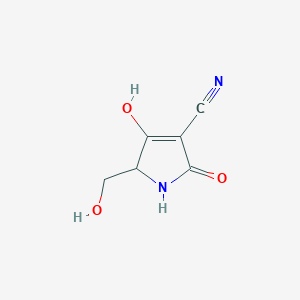
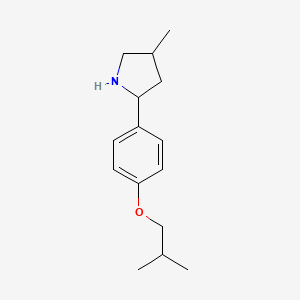
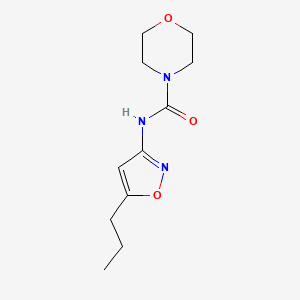
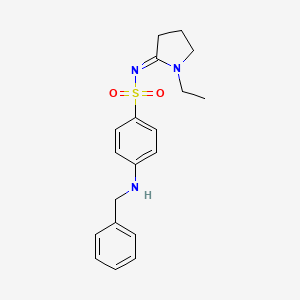
![[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid](/img/structure/B12882619.png)
